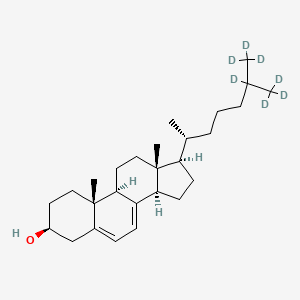

7-Dehydrocholesterol-d7

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTLRSWJYQTBFZ-UDEPUTHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Derivatization of Cholesta 5,7 Dien 3beta Ol D7

Strategies for Deuterium (B1214612) Incorporation into the Cholesta-5,7-dien-3beta-ol Scaffold

The introduction of deuterium into the cholesta-5,7-dien-3beta-ol structure can be achieved through various synthetic methodologies, ranging from stereoselective deuteration to site-specific labeling. These approaches are critical for producing tracers to investigate reaction mechanisms and kinetics. arkat-usa.org

Stereoselective Deuteration Approaches

Stereoselective deuteration allows for the precise placement of deuterium atoms in specific spatial orientations within the molecule. This is particularly important for studying stereochemical aspects of enzymatic reactions and chemical transformations. arkat-usa.org

One common strategy involves the use of deuterated reducing agents. For instance, the reduction of a ketone at a specific position with a deuteride (B1239839) source like sodium borodeuteride can introduce a deuterium atom with a defined stereochemistry. nih.gov Another approach is the catalytic addition of deuterium gas (D2) to a double bond, although this can sometimes lead to a lack of regioselectivity if multiple double bonds are present. arkat-usa.org

Enzyme-catalyzed reactions also offer a high degree of stereoselectivity. For example, microbial reduction methods using various yeast strains have been employed for the enantioselective deuteration of organic molecules. rsc.org These biological systems can deliver deuterium with high precision, yielding chiral deuterated products. rsc.org

Site-Specific Deuterium Labeling for Cholesta-5,7-dien-3beta-ol-d7 (e.g., d7 at C25, C26, C27)

For many applications, particularly in mass spectrometry-based quantification, it is desirable to have deuterium labels at specific, stable positions. Labeling at the C25, C26, and C27 positions of the cholesterol side chain is a common strategy for creating internal standards. caymanchem.com

The synthesis of Cholesta-5,7-dien-3beta-ol-d7, with deuterium atoms on the terminal carbons of the side chain, often starts from a precursor that already contains the desired isotopic labels. researchgate.net For example, d7-cholesterol can be synthetically converted to d7-7-dehydrocholesterol. researchgate.net The synthesis of side-chain deuterated sterols can be accomplished through multi-step organic synthesis, building the deuterated side chain and attaching it to the sterol nucleus.

Precursor Compounds and Reaction Mechanisms for Cholesta-5,7-dien-3beta-ol-d7 Synthesis

The synthesis of Cholesta-5,7-dien-3beta-ol-d7 can be approached through various synthetic routes, often starting from more readily available sterols like cholesterol or its derivatives.

A common method to introduce the 5,7-diene system into the cholesterol scaffold is through allylic bromination followed by dehydrobromination. researchgate.net For a deuterated analogue, one would start with a side-chain deuterated cholesterol. The synthesis of deuterated cholesterol itself can be achieved biosynthetically using engineered microorganisms or through chemical synthesis. rsc.org

Table 1: Key Precursors and Reagents in the Synthesis of Cholesta-5,7-dien-3beta-ol-d7

| Precursor/Reagent | Role in Synthesis |

| Cholesterol-d7 (B27314) | Starting material with a pre-labeled side chain. |

| N-Bromosuccinimide (NBS) | Reagent for allylic bromination at the C7 position. |

| Collidine or other bases | Promotes elimination of HBr to form the 5,7-diene. |

| 4-Phenyl-1,2,4-triazoline-3,5-dione (B120352) | Used to protect the 5,7-diene system as a Diels-Alder adduct. researchgate.net |

| Lithium aluminum deuteride (LiAlD4) | A deuteride source for reductive deuteration of carbonyl groups. researchgate.net |

The reaction mechanism for the introduction of the 5,7-diene system typically involves a free-radical chain reaction initiated by NBS to create a bromine radical. This radical abstracts a hydrogen atom from the C7 position of the cholesterol backbone, forming an allylic radical. The allylic radical then reacts with a bromine molecule to form 7-bromocholesterol. Subsequent treatment with a base leads to the elimination of hydrogen bromide, resulting in the formation of the conjugated 5,7-diene system. researchgate.net

Chemical Transformations of the Cholesta-5,7-diene System in Deuterated Context

The conjugated diene system in Cholesta-5,7-dien-3beta-ol-d7 is the most reactive part of the molecule and is susceptible to various chemical transformations, including acid-catalyzed rearrangements and oxidations.

Acid-Catalyzed Double Bond Migration Studies of Cholesta-5,7-dien-3beta-ol-d7

Under acidic conditions, the double bonds in the 5,7-diene system of cholesta-5,7-dien-3beta-ol can migrate. rsc.org A well-documented rearrangement is the isomerization to 5α-cholesta-8,14-dien-3β-ol. rsc.org This reaction proceeds through a series of carbocationic intermediates.

A study on the acid-catalyzed double bond migration of cholesta-5,7-dien-3β-ol using hydrochloric acid in refluxing ethanol (B145695) revealed a complex mixture of products, including 5α- and 5β-cholesta-6,8(14)-dien-3β-ols and 5α- and 5β-cholesta-8,14-dien-3β-ols. rsc.org The use of a deuterated analogue like Cholesta-5,7-dien-3beta-ol-d7 in such studies would allow for the tracking of the deuterated side chain and confirm that it remains intact during the rearrangement of the ring system. The kinetic isotope effect of deuterium can also provide insights into the reaction mechanism. researchgate.net

Table 2: Products of Acid-Catalyzed Double Bond Migration of Cholesta-5,7-dien-3β-ol rsc.org

| Product | Stereochemistry |

| 5α-cholesta-6,8(14)-dien-3β-ol | 5α-H |

| 5β-cholesta-6,8(14)-dien-3β-ol | 5β-H |

| 5α-cholesta-8,14-dien-3β-ol | 5α-H |

| 5β-cholesta-8,14-dien-3β-ol | 5β-H |

| 5α-cholesta-14,16-dien-3β-ol | 5α-H |

Oxidative Derivatization and Product Characterization

The conjugated diene of cholesta-5,7-dien-3beta-ol is highly susceptible to oxidation, which can be initiated by free radicals or singlet oxygen. nih.govtandfonline.com This reactivity is of significant interest, especially in the context of Smith-Lemli-Opitz syndrome, where 7-DHC accumulates. nih.gov

Oxidation of 7-DHC can lead to a variety of oxysterols. For instance, reaction with singlet oxygen can form a doubly allylic hydroperoxide. tandfonline.com Radical oxidation can lead to the formation of cholesta-5,7,9(11)-trien-3β-ol, which has been detected in the plasma of patients with Smith-Lemli-Opitz syndrome and is thought to arise from the decomposition of a 7-hydroperoxy intermediate. nih.gov

The use of Cholesta-5,7-dien-3beta-ol-d7 in oxidation studies, coupled with mass spectrometry, allows for the unambiguous identification of oxidation products derived from 7-DHC. The d7-label serves as a clear marker to distinguish these products from other endogenous sterols.

Advanced Analytical Methodologies and Applications for Cholesta 5,7 Dien 3beta Ol D7

Mass Spectrometry-Based Quantification Techniques for Cholesta-5,7-dien-3beta-ol-d7

Mass spectrometry (MS) is the cornerstone for the analysis of Cholesta-5,7-dien-3beta-ol-d7, providing the sensitivity and specificity required to distinguish and quantify sterols. Its application as an internal standard is fundamental in correcting for analyte loss during sample preparation and for variations in instrument response.

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Accurate Quantification

Stable Isotope Dilution Mass Spectrometry (SID-MS) is the gold standard for the accurate quantification of endogenous compounds, including 7-dehydrocholesterol (B119134). In this methodology, a known quantity of a stable isotope-labeled version of the analyte, such as Cholesta-5,7-dien-3beta-ol-d7 (7-DHC-d7), is added to a sample at the earliest stage of analysis. bham.ac.ukresearchgate.net Because 7-DHC-d7 is chemically identical to the endogenous 7-DHC, it experiences the same processing and potential for loss during extraction, purification, and ionization. mdpi.com

The mass spectrometer can differentiate between the analyte (e.g., 7-DHC) and the internal standard (7-DHC-d7) based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the signal intensity of the endogenous analyte to that of the isotopic standard, analysts can calculate the precise concentration of the original analyte with high accuracy and precision, effectively nullifying matrix effects and procedural inconsistencies. This technique is widely applied in clinical mass spectrometry and in metabolic studies, such as those investigating whole-body cholesterol synthesis. bham.ac.uknih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Cholesta-5,7-dien-3beta-ol-d7 Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like sterols. For GC-MS analysis, sterols, including 7-DHC-d7, typically require a chemical derivatization step to increase their volatility and improve their chromatographic properties. A common procedure involves silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

One established research protocol for sterol analysis using 7-dehydrocholesterol-d7 as an internal standard involves the following key steps:

Saponification and Extraction : Samples are first treated with a strong base (e.g., 1 M KOH in methanol) to hydrolyze sterol esters, followed by neutralization and extraction of the non-saponifiable sterols into an organic solvent like hexane (B92381).

Derivatization : The dried extract is derivatized, for example, by heating at 60°C in a mixture of acetonitrile (B52724) and BSTFA.

GC-MS Analysis : The derivatized sample is injected into the GC-MS system. Separation is often achieved on a fused silica (B1680970) capillary column coated with a non-polar or semi-polar stationary phase, such as 50% phenylmethylsiloxane. The mass spectrometer is operated in electron-ionization (EI) mode, and quantification is performed using selected ion monitoring (SIM) by comparing the peak area ratio of the target analyte to the 7-DHC-d7 internal standard. rsc.org

Table 1: Example Parameters for GC-MS Analysis of Sterols Using 7-DHC-d7

| Parameter | Value/Description |

| Internal Standard | 7-dehydrocholesterol-d7 |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in acetonitrile |

| GC Column | Fused silica capillary column (e.g., 60 m x 0.25-mm ID, 0.25 µm film) |

| Stationary Phase | Cross-linked 50% phenylmethylsiloxane (e.g., Rxi-5ms) |

| Carrier Gas | Helium (1 mL/min) |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Quantification | Selected Ion Monitoring (SIM) of specific ions for the analyte and internal standard |

| Data derived from a research protocol for sterol intermediate analysis. rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Cholesta-5,7-dien-3beta-ol-d7 and its Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for analyzing 7-DHC and its metabolites due to its high sensitivity, specificity, and applicability to a wide range of biological matrices without the need for high-temperature volatilization. amegroups.orgnih.gov The use of 7-DHC-d7 as an internal standard is crucial for achieving reliable quantification. mdpi.com

Method development involves several key stages:

Sample Preparation : This often includes protein precipitation followed by liquid-liquid extraction (LLE) or solid-supported liquid extraction (SLE) to isolate the sterols and remove interfering substances like phospholipids (B1166683) and triglycerides. mdpi.comnih.gov

Derivatization : While not always required, derivatization can significantly enhance ionization efficiency, especially for electrospray ionization (ESI). Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) react with the diene structure of 7-DHC, adding a readily ionizable group and improving detection limits. d-nb.info

Chromatographic Separation : Reversed-phase chromatography is commonly used, with C18 or phenyl-hexyl columns providing good separation of various sterols. mdpi.combiorxiv.org A gradient elution with mobile phases consisting of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297), is employed to resolve the analytes. rsc.orgbiorxiv.org

Mass Spectrometric Detection : The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity. In MRM, a specific precursor ion for the analyte (and its deuterated standard) is selected, fragmented, and a specific product ion is monitored. This process minimizes background noise and allows for accurate quantification even at very low concentrations. nih.govmdpi.com

Table 2: Representative LC-MS/MS Method Parameters for 7-DHC Analysis

| Parameter | Description |

| Extraction | Solid-supported liquid extraction (SLE) with ethyl acetate:methanol |

| Derivatization | 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) |

| LC Column | CSH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate |

| Mobile Phase B | Methanol with 0.1% formic acid and 10 mM ammonium acetate |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI+ |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Parameters compiled from various validated methods for sterol and vitamin D metabolite analysis. rsc.orgnih.govd-nb.info |

Application of Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry for Cholesta-5,7-dien-3beta-ol-d7 Detection

Atmospheric Pressure Chemical Ionization (APCI) is a highly effective ionization technique for analyzing non-polar to medium-polarity compounds like sterols, which are often challenging to ionize efficiently by ESI without derivatization. nih.govresearchgate.netnih.gov APCI is a gas-phase ionization method where the LC eluent is sprayed into a heated vaporizer, and a high voltage applied to a corona needle creates reactant ions from the solvent vapor. These reactant ions then transfer charge to the analyte molecules. wikipedia.org

For sterols like 7-DHC and its deuterated standard, APCI typically operates in the positive ion mode. The ionization process is soft but often results in the dehydration of the sterol molecule. Consequently, the most abundant ion observed in the mass spectrum is not the protonated molecule [M+H]⁺, but rather the dehydrated ion [M+H-H₂O]⁺. nih.govresearchgate.net This characteristic ion is stable and provides a strong signal, making it an excellent choice for the precursor ion in MS/MS experiments for highly sensitive and selective quantification. researchgate.netresearchgate.net The robustness of APCI and its compatibility with higher LC flow rates make it a valuable tool for the high-throughput analysis of sterols in various biological samples. researchgate.netwikipedia.org

Chromatographic Separation Techniques for Deuterated Cholesta-5,7-dien-3beta-ol and Related Sterols

Effective chromatographic separation is paramount for the accurate analysis of sterols, as they often exist as complex mixtures of structurally similar isomers. The goal is to resolve the analyte of interest from these potential interferences before it enters the mass spectrometer.

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is the dominant separation technique coupled with mass spectrometry for sterol analysis. mdpi.com The choice of column and mobile phase is critical for achieving the desired separation.

Reversed-Phase (RP) HPLC : This is the most common approach.

C18 (Octadecyl) Columns : These are widely used and offer good retention and separation for a broad range of sterols based on their hydrophobicity. nih.govoup.com

Phenyl-Hexyl Columns : These columns provide alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the double bonds in the sterol ring system. This can be particularly advantageous for separating sterols with different degrees of unsaturation. mdpi.com

Pentafluorophenyl (PFP) Columns : PFP columns offer a unique selectivity based on a combination of hydrophobic, aromatic, and dipole-dipole interactions, enabling the separation of closely related sterol intermediates. nih.gov

Normal-Phase (NP) HPLC : While less common in modern LC-MS applications, NP-HPLC on silica columns can provide excellent separation of sterol isomers. nih.gov A typical mobile phase would consist of a non-polar solvent like hexane with a small amount of a polar modifier such as ethanol (B145695) or isopropanol (B130326). researchgate.netnih.gov

The separation of Cholesta-5,7-dien-3beta-ol from other sterols, such as its metabolic precursor lathosterol (B1674540) or its product cholesterol, is a key challenge. For instance, in RP-HPLC, Δ7-sterols (like 7-DHC) tend to elute earlier than their corresponding Δ5-analogs. researchgate.net Method development often involves fine-tuning the mobile phase composition (e.g., methanol, acetonitrile, water) and gradient profile to optimize the resolution between these structurally similar compounds. biorxiv.orgresearchgate.net

Table 3: Common HPLC Columns and Their Applications in Sterol Separation

| Column Type | Stationary Phase | Separation Principle | Typical Application |

| Reversed-Phase | C18 (Octadecyl) | Hydrophobicity | General-purpose sterol analysis, separation of major sterols. nih.gov |

| Reversed-Phase | Phenyl-Hexyl | Hydrophobicity, π-π interactions | Enhanced separation of unsaturated sterols and isomers. mdpi.com |

| Reversed-Phase | Pentafluorophenyl (PFP) | Hydrophobicity, dipole-dipole, π-π interactions | Separation of complex mixtures of sterol intermediates. nih.gov |

| Normal-Phase | Silica | Adsorption (Polarity) | High-resolution separation of sterol isomers. nih.gov |

Table of Compound Names

| Abbreviation / Common Name | Systematic Name |

| 7-DHC / 7-dehydrocholesterol | Cholesta-5,7-dien-3β-ol |

| 7-DHC-d7 | Cholesta-5,7-dien-3beta-ol-d7 |

| Cholesterol | Cholest-5-en-3β-ol |

| Lathosterol | Cholest-7-en-3β-ol |

| Desmosterol (B1670304) | Cholesta-5,24-dien-3β-ol |

| Lanosterol (B1674476) | Lanosta-8,24-dien-3β-ol |

| Zymosterol (B116435) | Cholesta-8,24-dien-3β-ol |

| 7-dehydroprogesterone | Pregna-4,7-diene-3,20-dione |

| Pregnenolone | 3β-Hydroxypregn-5-en-20-one |

| 7-dehydropregnenolone (7DHP) | 3β-Hydroxypregna-5,7-dien-20-one |

| 17-hydroxy-7DHP | 3β,17-Dihydroxypregna-5,7-dien-20-one |

| 22-hydroxy-7DHC | Cholesta-5,7-diene-3β,22-diol |

| 20,22-dihydroxy-7DHC | Cholesta-5,7-diene-3β,20,22-triol |

Normal-Phase and Reversed-Phase Chromatographic Systems

The separation and analysis of Cholesta-5,7-dien-3beta-ol-d7 and its non-deuterated analogue, 7-dehydrocholesterol, are predominantly achieved using high-performance liquid chromatography (HPLC), with reversed-phase systems being the most common choice for quantitative analysis. nih.govarvojournals.org

Reversed-Phase (RP) Chromatography: In RP-HPLC, sterols are resolved on a nonpolar stationary phase, typically a C18 column. nih.govlipidmaps.org A common method involves using a column such as a Luna C18 (250 x 2 mm, 3-μm particle size) equipped with a C18 guard column. lipidmaps.org Elution is performed using a gradient system of polar mobile phases. For instance, a gradient program might start with 85% methanol containing 5 mM ammonium acetate (Solvent B) and ramp up to 100% methanol with 5 mM ammonium acetate (Solvent A) over approximately 13 minutes. lipidmaps.org This gradient allows for the effective separation of a wide range of sterols based on their relative hydrophobicity. lipidmaps.org Because Cholesta-5,7-dien-3beta-ol-d7 has nearly identical physicochemical properties to its endogenous counterpart, it co-elutes, allowing for accurate quantification when coupled with mass spectrometry. nih.govlipidmaps.org

Normal-Phase (NP) Chromatography: While less common for the final quantitative analysis step, normal-phase chromatography, often in the form of solid-phase extraction (SPE), plays a crucial role in sample preparation. lipidmaps.orgnih.gov Silica-based SPE cartridges are used to fractionate complex lipid extracts. lipidmaps.org A dried lipid extract is typically redissolved in a nonpolar solvent like toluene (B28343) and loaded onto the silica cartridge. Nonpolar lipids are washed away with a solvent such as hexane, and the sterol fraction, including Cholesta-5,7-dien-3beta-ol-d7 and other target sterols, is then eluted with a more polar solvent mixture, like 30% isopropanol in hexane. lipidmaps.org This cleanup step is vital for removing interfering compounds from the biological matrix before analysis by RP-HPLC-MS. lipidmaps.orgnih.gov

Method Validation and Quality Assurance in Deuterated Sterol Analysis

The use of Cholesta-5,7-dien-3beta-ol-d7 in quantitative methods necessitates rigorous validation to ensure the accuracy and reliability of the results. clearsynth.com Validation procedures are designed to assess the performance of the entire analytical method, from extraction to detection. clearsynth.comdiva-portal.org

Linearity, Sensitivity, and Reproducibility in Cholesta-5,7-dien-3beta-ol-d7 Quantification

Method validation for sterol analysis using deuterated standards confirms the robustness and precision of the quantification. clearsynth.comresearchgate.net Key parameters that are evaluated include linearity, sensitivity (limit of detection and quantification), and reproducibility.

Linearity: The method's linearity is established by analyzing calibration curves, which should demonstrate a direct proportional relationship between concentration and instrument response. In sterol analysis methods, excellent linearity is consistently reported, with correlation coefficients (r²) often exceeding 0.99. researchgate.netconicet.gov.ar

Sensitivity: The sensitivity of a method is defined by its Limit of Detection (LOD), the lowest amount of an analyte that can be detected, and its Limit of Quantification (LOQ), the lowest amount that can be measured with acceptable precision and accuracy. conicet.gov.ar For sterol analysis using HPLC-MS, the sensitivity is typically very high, with on-column detection limits ranging from 10 to 2000 femtomoles. nih.gov In human plasma analysis, detection limits can be as low as <1 ng/mL. nih.gov

Reproducibility: This parameter measures the consistency of results over multiple analyses of the same sample. It is often expressed as the relative standard deviation (RSD). For sterol quantification using deuterated internal standards, day-to-day variability is generally low, with RSD values reported to be less than 10%. nih.gov Other studies have reported intra- and inter-assay variabilities ranging from 3.7% to 17.7%. researchgate.net

| Validation Parameter | Reported Value/Range | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | researchgate.netconicet.gov.ar |

| Sensitivity (On-Column) | 10 - 2000 fmol | nih.gov |

| Sensitivity (in Plasma) | < 1 ng/mL | nih.gov |

| Reproducibility (RSD) | < 10% | nih.gov |

| Reproducibility (RSD) | 3.7% - 17.7% | researchgate.net |

Internal Standard Role of Cholesta-5,7-dien-3beta-ol-d7 in Sterol Profiling

Cholesta-5,7-dien-3beta-ol-d7 serves as an ideal internal standard for the quantification of its endogenous, non-labeled analogue, 7-dehydrocholesterol, and other related sterols in a technique known as isotope dilution mass spectrometry. nih.govlipidmaps.org The principle behind its use is that a known quantity of the deuterated standard is added to a biological sample at the very beginning of the extraction process. lipidmaps.org

Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same potential losses during all subsequent sample preparation steps, including extraction, hydrolysis, and derivatization. lipidmaps.orgclearsynth.com In the final analysis by chromatography-mass spectrometry (MS), the standard and the analyte co-elute but are distinguished by the mass spectrometer due to their mass difference. nih.govlipidmaps.org

Quantification is achieved by calculating the ratio of the peak area of the endogenous analyte to the peak area of the known amount of the added deuterated internal standard. lipidmaps.org This ratio-based calculation corrects for variations in extraction efficiency, sample transfer, and instrument response, thereby ensuring high precision and accuracy. clearsynth.comsigmaaldrich.com The use of stable isotope-labeled internal standards like Cholesta-5,7-dien-3beta-ol-d7 is considered the gold standard for quantitative analysis and is a cornerstone of internationally accepted reference methods for sterol determination. nih.gov

Integration of Cholesta-5,7-dien-3beta-ol-d7 in Lipidomics and Metabolomics Research

The precise quantification enabled by Cholesta-5,7-dien-3beta-ol-d7 is fundamental to the fields of lipidomics and metabolomics, which aim for the comprehensive and quantitative analysis of all lipids or metabolites within a biological system. diva-portal.orgnih.gov These fields rely on advanced analytical techniques, primarily chromatography coupled with mass spectrometry, to identify and measure hundreds of molecules simultaneously. diva-portal.orgnih.gov

In sterol-focused lipidomics, a suite of deuterated standards, including Cholesta-5,7-dien-3beta-ol-d7, is added to a sample to allow for the accurate quantification of a wide array of sterols and their metabolites from a single extraction. nih.govnih.govnih.gov This approach provides a detailed "snapshot" of the sterol profile, which is critical for understanding the biochemistry of numerous physiological and pathological processes. nih.gov For example, alterations in the levels of 7-dehydrocholesterol and other intermediates are indicative of specific inborn errors of cholesterol metabolism. researchgate.netucl.ac.uk

The application of these methods extends to broader metabolomics studies for biomarker discovery. In a study aimed at identifying new plasma biomarkers for Alzheimer's disease, D7-cholesterol was used as an internal standard to screen for and quantify changes in various cholesterol-related compounds, leading to the identification of a potential diagnostic marker. nih.gov This demonstrates how the integration of specific deuterated internal standards like Cholesta-5,7-dien-3beta-ol-d7 is an indispensable tool for robust and reliable quantitative analysis in large-scale lipidomics and metabolomics research. rsc.orgdokumen.pub

Mechanistic Research on Cholesta 5,7 Dien 3beta Ol Metabolism in Biological Systems

Enzymatic Pathways Involving Cholesta-5,7-dien-3beta-ol in Cholesterol Biosynthesis

The biosynthesis of cholesterol is a complex process involving a series of enzymatic reactions. Cholesta-5,7-dien-3beta-ol, also known as 7-dehydrocholesterol (B119134) (7-DHC), is a critical intermediate in this pathway. nih.govmdpi.com The metabolism of 7-DHC is primarily governed by the Kandutsch-Russell pathway, one of the two main routes for cholesterol synthesis from lanosterol (B1674476). researchgate.netwashington.eduelifesciences.org This pathway is distinguished by the timing of the reduction of the C24 double bond in the sterol side chain. elifesciences.orgnih.gov

The final step in the Kandutsch-Russell pathway for cholesterol biosynthesis is the conversion of 7-dehydrocholesterol (Cholesta-5,7-dien-3beta-ol) to cholesterol. researchgate.netwashington.edu This reaction is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7), which reduces the double bond at the C7-C8 position of the sterol ring. washington.edunih.gov The activity of DHCR7 is crucial for maintaining cellular cholesterol homeostasis. researchgate.net

Mutations in the DHCR7 gene can lead to a deficiency in the enzyme's activity, resulting in the accumulation of 7-DHC and reduced cholesterol levels. washington.edunih.gov This condition is known as Smith-Lemli-Opitz syndrome (SLOS), a developmental disorder characterized by a range of physical and intellectual disabilities. cornell.eduresearchgate.net The buildup of 7-DHC can also inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, further suppressing cholesterol production. nih.gov

Interestingly, DHCR7 also acts as a regulatory switch between cholesterol and vitamin D synthesis. cornell.eduresearchgate.net 7-DHC is a precursor to vitamin D3, and a decrease in DHCR7 activity can lead to an increased production of vitamin D. cornell.eduresearchgate.net Cholesterol itself can accelerate the degradation of the DHCR7 protein, an example of end-product inhibition, which in turn increases the availability of 7-DHC for vitamin D synthesis. cornell.eduresearchgate.net

Sterol C-5 Desaturase (SC5D), also known as lathosterol (B1674540) oxidase, is an enzyme that catalyzes a key step in cholesterol biosynthesis. genecards.orgwikipedia.org Specifically, it is responsible for the conversion of lathosterol to 7-dehydrocholesterol (Cholesta-5,7-dien-3beta-ol). genecards.org This reaction introduces the C5-C6 double bond in the sterol B ring, a critical feature of 7-DHC. wikipedia.org

SC5D is an integral membrane protein located in the endoplasmic reticulum. wikipedia.org Mutations in the SC5D gene can lead to a rare metabolic disorder called lathosterolosis, characterized by an accumulation of lathosterol and a deficiency in cholesterol and 7-DHC. wikipedia.org This highlights the essential role of SC5D in the production of the immediate precursor to cholesterol.

The activity of SC5D is part of a series of reactions that modify the sterol nucleus, ultimately leading to the formation of the Δ5,7-diene system in 7-DHC. nih.gov This diene structure is not only a prerequisite for the final reduction step to cholesterol but also for the photochemical conversion to vitamin D3 in the skin.

The conversion of lanosterol to cholesterol involves a series of isomerization and reduction reactions that modify the sterol nucleus. After the initial demethylations, the double bond at C8(9) is isomerized to C7(8) by a sterol C8-C7 isomerase. nih.gov This sets the stage for the introduction of the C5(6) double bond by SC5D, forming the characteristic 5,7-diene system of 7-dehydrocholesterol. nih.gov

The final step in the main pathway is the reduction of the C7-C8 double bond of 7-dehydrocholesterol by DHCR7 to form cholesterol. researchgate.net There is also an alternative pathway, the Bloch pathway, where the reduction of the side chain double bond at C24 is the final step. nih.gov In this pathway, cholesta-5,7,24-trien-3beta-ol is reduced to desmosterol (B1670304) by DHCR7. reactome.org The relative flux through these pathways can vary between different tissues. elifesciences.org

These enzymatic transformations of the sterol nucleus are critical for producing the precise stereochemistry and double bond configuration of cholesterol, which are essential for its biological functions in cell membranes and as a precursor for steroid hormones and bile acids.

Sequential Metabolism of Cholesta-5,7-dien-3beta-ol in Non-Human Tissues and Cell Lines

Research has shown that the adrenal glands of various mammals, including rats, pigs, rabbits, and dogs, can metabolize 7-dehydrocholesterol (7-DHC). nih.govplos.org This biotransformation is a rapid, time- and dose-dependent process that results in the production of several more polar 5,7-dienes. nih.govplos.org

The major metabolites identified across these species include 7-dehydropregnenolone (7-DHP), 22-hydroxy-7-dehydrocholesterol, and 20,22-dihydroxy-7-dehydrocholesterol. nih.govplos.org In pig adrenals, an additional minor product, 17-hydroxy-7-dehydropregnenolone, was also identified. nih.govresearchgate.net The formation of these metabolites indicates a novel steroidogenic pathway starting from 7-DHC.

The metabolism of 7-DHC in the adrenal glands suggests that this sterol can serve as a substrate for steroidogenic enzymes, leading to the formation of a new class of steroidal 5,7-dienes. nih.gov This pathway appears to be distinct from the classic pathway that begins with cholesterol.

The key enzyme responsible for the initial steps in the conversion of 7-dehydrocholesterol to steroidal 5,7-dienes in the adrenal glands is cytochrome P450scc (CYP11A1). nih.govnih.gov P450scc is the enzyme that typically initiates steroidogenesis by cleaving the side chain of cholesterol to form pregnenolone. nih.gov

Studies have demonstrated that P450scc can also metabolize 7-DHC. nih.govnih.gov The proposed sequence of this metabolic pathway is the hydroxylation of 7-DHC at the C22 position to form 22-hydroxy-7-dehydrocholesterol, followed by a second hydroxylation at C20 to yield 20,22-dihydroxy-7-dehydrocholesterol. nih.govplos.org Subsequently, the side chain is cleaved to produce 7-dehydropregnenolone (7-DHP). nih.govplos.org

The steroidogenic acute regulatory (StAR) protein is thought to facilitate the transport of 7-DHC to the inner mitochondrial membrane, where P450scc is located. nih.gov Furthermore, 7-DHC can effectively compete with cholesterol for the substrate-binding site on P450scc. nih.gov This P450scc-mediated pathway represents a novel branch of steroidogenesis, expanding the range of biologically active molecules that can be derived from cholesterol precursors. nih.govnih.gov

Further Derivatization to Hydroxylated and Oxidized Metabolites

While Cholesta-5,7-dien-3beta-ol (also known as 7-dehydrocholesterol or 7-DHC) is primarily recognized as the precursor to vitamin D3, it is also a substrate for various enzymatic and non-enzymatic oxidation reactions, leading to a range of hydroxylated and oxidized metabolites. These derivatives, often categorized as oxysterols, can possess significant biological activities.

The formation of these metabolites can occur through several pathways. For instance, the enzyme Cholesterol 7-alpha-hydroxylase (CYP7A1), a key enzyme in bile acid synthesis, can oxidize 7-DHC. nih.gov However, unlike its action on cholesterol which produces 7α-hydroxycholesterol, CYP7A1-mediated oxidation of 7-DHC results in the formation of 7-oxocholesterol (7-OC). nih.gov This ketone can be subsequently reduced by enzymes like 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) to yield 7β-hydroxycholesterol (7β-HC). nih.gov

Other oxidation products include 5,6-epoxides of cholesterol and cholestane-3β,5α,6β-triol. lgcstandards.com The formation of these compounds can be indicative of oxidative stress and has been studied in various physiological and pathological contexts. nih.gov The presence of these hydroxylated and oxidized derivatives underscores the complex metabolic network surrounding 7-DHC, extending beyond its role in vitamin D synthesis.

| Metabolite | Precursor | Key Enzyme(s) Involved | Reference |

|---|---|---|---|

| 7-Oxocholesterol (7-OC) | Cholesta-5,7-dien-3beta-ol | CYP7A1 | nih.gov |

| 7β-Hydroxycholesterol (7β-HC) | 7-Oxocholesterol | HSD11B1 | nih.gov |

| Cholesterol 5,6-epoxides | Cholesta-5,7-dien-3beta-ol | (Primarily non-enzymatic oxidation) | lgcstandards.com |

| Cholestane-3β,5α,6β-triol | Cholesterol 5,6-epoxides | Cholesterol epoxide hydrolase | lgcstandards.com |

Photochemical Conversion of Cholesta-5,7-dien-3beta-ol-d7 to Deuterated Provitamin D3 Analogs

Cholesta-5,7-dien-3beta-ol is synonymous with provitamin D3. researchgate.net Its conversion to vitamin D3 is a well-characterized photochemical process initiated by ultraviolet B (UVB) radiation. unicam.itgoogle.com This same fundamental reaction is employed to synthesize isotopically labeled analogs, such as those derived from Cholesta-5,7-dien-3beta-ol-d7.

The process occurs in two main steps. First, upon absorbing UVB light, typically in the 290-320 nm wavelength range, the B-ring of the Cholesta-5,7-dien-3beta-ol-d7 molecule undergoes a conrotatory ring-opening reaction. symeres.comnih.gov This photochemical transformation breaks the C9-C10 bond, forming a transient, unstable intermediate known as previtamin D3-d7. unicam.itsymeres.com

This initial photochemical step does not yield a single product. Instead, a quasi-photo-stationary state is reached, creating a mixture that includes the starting provitamin D3-d7, previtamin D3-d7, and two inactive isomers, lumisterol-d7 and tachysterol-d7. unicam.itsymeres.com In the second step, the previtamin D3-d7 undergoes a temperature-dependent intramolecular hydrogen shift (a researchgate.netnih.gov-sigmatropic rearrangement), which isomerizes it into the thermodynamically stable vitamin D3-d7. unicam.itnih.gov

The deuterium (B1214612) atoms in the Cholesta-5,7-dien-3beta-ol-d7 molecule are strategically placed on carbon atoms that are not directly involved in the ring-opening or isomerization reactions. This makes them stable isotopic labels. The resulting deuterated vitamin D3 analogs are invaluable tools in metabolic research, allowing scientists to trace the absorption, distribution, metabolism, and excretion of vitamin D without altering its fundamental biological activity.

| Compound | Role in Conversion Process | Formation Pathway | Reference |

|---|---|---|---|

| Previtamin D3 | Primary photoproduct | UVB-induced ring-opening of Provitamin D3 | unicam.it |

| Vitamin D3 | Final active product | Thermal isomerization of Previtamin D3 | unicam.it |

| Lumisterol | Inactive byproduct | Photochemical isomerization of Previtamin D3 | symeres.com |

| Tachysterol | Inactive byproduct | Photochemical isomerization of Previtamin D3 | symeres.com |

Cholesta-5,7-dien-3beta-ol Metabolism in Non-Mammalian Biological Systems

The metabolism of Cholesta-5,7-dien-3beta-ol and related sterols is not confined to vertebrates. Diverse pathways exist in other eukaryotic organisms, highlighting the fundamental role of these molecules.

Sterol Biosynthesis in Yeast (e.g., Saccharomyces cerevisiae)

The primary sterol in the yeast Saccharomyces cerevisiae is ergosterol (B1671047), not cholesterol. nih.gov The ergosterol biosynthesis pathway is a complex, multi-step process involving a series of enzymes encoded by ERG genes. unicam.it While Cholesta-5,7-dien-3beta-ol is not a major end-product in wild-type yeast, related C27 sterols are key intermediates. For instance, studies on yeast homogenates have demonstrated the synthesis of compounds like cholesta-5,7,24-trien-3beta-ol and 5α-cholesta-7,24-dien-3beta-ol from mevalonic acid. researchmap.jp

Metabolic engineering of S. cerevisiae has enabled the production of 7-dehydrocholesterol (Cholesta-5,7-dien-3beta-ol). nih.gov This is typically achieved by disrupting the endogenous ergosterol pathway, for example, by knocking out the ERG5 gene, which prevents the introduction of a double bond at C-22, and the ERG6 gene, which prevents methylation at C-24. unicam.it By redirecting intermediates like zymosterol (B116435) and introducing heterologous enzymes, yeast can be engineered to accumulate significant quantities of Cholesta-5,7-dien-3beta-ol, demonstrating the plasticity of its sterol biosynthesis machinery. unicam.it

| Gene | Enzyme | Function in Ergosterol Pathway | Reference |

|---|---|---|---|

| ERG2 | C-8 sterol isomerase | Isomerization of the C8(9) double bond | unicam.it |

| ERG3 | C-5 sterol desaturase | Introduces the C5(6) double bond | unicam.it |

| ERG5 | C-22 sterol desaturase | Introduces the C22(23) double bond | unicam.it |

| ERG6 | C-24 sterol methyltransferase | Adds a methyl group at the C-24 position | unicam.it |

Sterol Pathways in Insects (e.g., Calliphora erythrocephala larvae)

Insects, unlike vertebrates and fungi, are generally incapable of de novo sterol synthesis and must obtain sterols from their diet. They then modify these dietary sterols to produce essential hormones, such as ecdysones (molting hormones). Research on the larvae of the blowfly, Calliphora erythrocephala, has shown that they can directly convert dietary cholesterol (cholest-5-en-3beta-ol) into Cholesta-5,7-dien-3beta-ol. nih.gov

This transformation is a crucial step, as the 5,7-diene structure is a prerequisite for the biosynthesis of ecdysone. nih.gov The conversion involves the stereospecific removal of the 7β-hydrogen atom to introduce the double bond at the C-7 position. nih.gov This demonstrates a specialized metabolic capability in insects to produce this key provitamin D3-like structure from a common dietary sterol, highlighting its essential role as a hormonal precursor in arthropods. nih.gov

Comparative Sterol Metabolism in Basal Eukaryotes (e.g., Capsaspora owczarzaki)

The sterol metabolism of Capsaspora owczarzaki, a unicellular relative of animals, presents a fascinating hybrid of fungal and animal-like features. google.com This organism exhibits different metabolic strategies depending on its life cycle stage.

During its cystic stage, C. owczarzaki can synthesize 7-dehydrocholesterol (Cholesta-5,7-dien-3beta-ol) de novo. google.com However, in its motile filopodial and aggregative stages, it appears to rely on incorporating cholesterol from its environment. This incorporated cholesterol is then converted through a unique pathway into various other sterols, including ergosterol, which is characteristic of fungi. google.com The conversion involves enzymatic activities such as C7(8)-desaturation to produce the 5,7-diene structure. This dual capability—de novo synthesis of an animal-like provitamin and modification of dietary sterols to a fungi-like end-product—suggests that C. owczarzaki represents an important model for understanding the evolutionary divergence of sterol metabolic pathways in opisthokonts. google.com

| Life Stage | Primary Metabolic Strategy | Key Sterol Produced | Reference |

|---|---|---|---|

| Cystic | De novo synthesis | 7-Dehydrocholesterol | google.com |

| Filopodial / Aggregative | Modification of incorporated cholesterol | Ergosterol and other C24-alkyl sterols |

Stable Isotope Tracing and Flux Analysis with Cholesta 5,7 Dien 3beta Ol D7

Elucidating Metabolic Fluxes in Sterol Pathways Using Deuterium (B1214612) Labeling

Metabolic flux analysis is a critical tool for quantifying the rate of turnover of molecules through a metabolic pathway. nih.gov By introducing a stable isotope-labeled substrate like Cholesta-5,7-dien-3beta-ol-d7 into a biological system, scientists can measure the rate at which the label is incorporated into downstream metabolites, thereby determining the flux through specific enzymatic steps. nih.gov This approach, often referred to as isotope tracing, provides a dynamic view of metabolic activity that is not achievable with simple concentration measurements. researchgate.net

Deuterium labeling, in particular, is a well-established method for investigating lipid and cholesterol synthesis. metsol.com When cells or organisms are supplied with Cholesta-5,7-dien-3beta-ol-d7, the heavy isotope acts as a tag. The primary fate of this molecule in the canonical cholesterol synthesis pathway is its conversion to cholesterol, a reaction catalyzed by the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7). nih.govwashington.edu By measuring the appearance of deuterated cholesterol (cholesterol-d7) over time, researchers can quantify the rate of this specific reaction.

This technique has been instrumental in understanding how cholesterol biosynthesis is regulated under various physiological and pathological conditions. nih.govelifesciences.org For instance, studies can compare the flux through the DHCR7-catalyzed step in healthy cells versus cells with genetic mutations affecting cholesterol metabolism, such as in Smith-Lemli-Opitz Syndrome (SLOS), where DHCR7 activity is deficient. sdepscor.org The analysis of isotopomer distribution in both the precursor and the product pools allows for precise calculation of pathway flux, revealing how cells adapt their metabolic routes in response to genetic or environmental perturbations. nih.govelifesciences.org

Table 1: Illustrative Metabolic Flux Data from a Tracer Experiment

| Condition | Precursor Enrichment (%) (Cholesta-5,7-dien-3beta-ol-d7) | Product Enrichment (%) (Cholesterol-d7) | Calculated Flux Rate (arbitrary units/hour) |

| Control Cells | 95 | 65 | 12.5 |

| SLOS Model Cells | 95 | 5 | 0.9 |

| Statin-Treated Cells | 95 | 85 | 18.2 |

This table provides a hypothetical representation of data from an experiment using Cholesta-5,7-dien-3beta-ol-d7 to measure flux through the final step of cholesterol synthesis. The enrichment values and calculated flux rates are for illustrative purposes.

Tracing Cholesta-5,7-dien-3beta-ol-d7 through Cellular and Subcellular Compartments

Understanding the spatial organization of metabolic pathways is as crucial as knowing their flux rates. Tracing the movement of Cholesta-5,7-dien-3beta-ol-d7 allows for the mapping of its journey through different cellular and subcellular compartments. As a sterol, Cholesta-5,7-dien-3beta-ol-d7 is primarily associated with cellular membranes.

The enzymes of the cholesterol biosynthetic pathway, including DHCR7, are predominantly located in the endoplasmic reticulum (ER). nih.govt3db.ca Therefore, upon introduction to a cell, Cholesta-5,7-dien-3beta-ol-d7 is expected to localize to the ER, where it can be converted to cholesterol. Advanced imaging techniques, such as nanoscale secondary ion mass spectrometry (NanoSIMS), can be employed to visualize the subcellular distribution of deuterated molecules with high spatial resolution, confirming their presence in specific organelles like the ER.

Following its conversion, the newly synthesized deuterated cholesterol is then transported from the ER to other cellular membranes where it is needed, such as the plasma membrane or Golgi apparatus. nih.gov By tracking the appearance of the deuterium label in sterols extracted from isolated organelles, researchers can delineate the kinetics and routes of intracellular sterol trafficking. This provides insights into the mechanisms that govern the distribution of cholesterol, which is vital for maintaining membrane integrity, fluidity, and function.

Table 2: Typical Subcellular Distribution of Key Sterols in the Biosynthetic Pathway

| Sterol | Primary Subcellular Location | Associated Function |

| Lanosterol (B1674476) | Endoplasmic Reticulum | Early precursor in cholesterol synthesis |

| 7-Dehydrocholesterol (7-DHC) | Endoplasmic Reticulum, Skin Epidermis wikipedia.org | Direct precursor to cholesterol and Vitamin D3 wikipedia.org |

| Desmosterol (B1670304) | Endoplasmic Reticulum | Precursor in the Bloch pathway of cholesterol synthesis |

| Cholesterol | Plasma Membrane, Endoplasmic Reticulum, Golgi | Structural component of membranes, precursor for hormones |

This table summarizes the primary locations of key sterols. A tracer like Cholesta-5,7-dien-3beta-ol-d7 would be expected to initially localize to the ER.

Investigating Substrate Specificity and Kinetic Isotope Effects of Enzymes

The use of deuterated substrates like Cholesta-5,7-dien-3beta-ol-d7 is invaluable for probing the intricacies of enzyme-substrate interactions and reaction mechanisms.

Substrate Specificity: Enzymes exhibit a high degree of specificity for their substrates. This specificity is determined by the precise three-dimensional structure of the enzyme's active site, which complements the shape and chemical properties of the substrate. Cholesta-5,7-dien-3beta-ol-d7 can be used to investigate the substrate specificity of enzymes that act on 7-DHC, most notably DHCR7. nih.gov By comparing the binding affinity and reaction rate of the deuterated substrate with the non-deuterated (protiated) version, scientists can infer how modifications to the substrate molecule affect its recognition by the enzyme. researchgate.net While deuterium substitution is a subtle change, it can provide information on the stringency of the active site's requirements. Studies have shown that DHCR7 can act on various 7-dehydrosterol metabolites, and using labeled analogs helps to precisely quantify the efficiency of these interactions. nih.gov

Kinetic Isotope Effects (KIE): The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. If a C-H bond is broken or significantly altered in the rate-limiting step of an enzymatic reaction, substituting the hydrogen with deuterium will slow the reaction down. This is known as a "normal" kinetic isotope effect (kH/kD > 1).

In the case of DHCR7, the enzyme catalyzes the reduction of the C7-C8 double bond of 7-DHC, a process that involves the addition of hydrogen atoms. By using a specifically labeled substrate like Cholesta-5,7-dien-3beta-ol-d7, researchers can measure the KIE for this reaction. The magnitude of the KIE provides profound insights into the transition state of the reaction—the high-energy, transient arrangement of atoms that occurs as reactants are converted into products. A significant KIE would suggest that a C-H(D) bond cleavage is a key part of the slowest step in the catalytic mechanism, helping to elucidate the precise chemical steps involved in sterol reduction. nih.gov

Table 3: Hypothetical Kinetic Parameters for DHCR7 with Labeled and Unlabeled Substrates

| Substrate | Michaelis Constant (Km, µM) | Maximum Velocity (Vmax, nmol/min/mg) | Kinetic Isotope Effect (kH/kD) |

| Cholesta-5,7-dien-3beta-ol (Unlabeled) | 5.0 | 100 | N/A |

| Cholesta-5,7-dien-3beta-ol-d7 (Labeled) | 5.2 | 80 | 1.25 |

This table presents illustrative kinetic data. A kH/kD value greater than 1 indicates a normal kinetic isotope effect, suggesting that C-H bond cleavage is involved in the rate-determining step of the reaction. The values are hypothetical and for explanatory purposes.

Future Directions and Advanced Research Opportunities with Cholesta 5,7 Dien 3beta Ol D7

Development of Novel Analytical Approaches for Cholesta-5,7-dien-3beta-ol-d7 and its Conjugates

The unique mass shift introduced by the seven deuterium (B1214612) atoms in Cholesta-5,7-dien-3beta-ol-d7 makes it an ideal internal standard and tracer for mass spectrometry (MS)-based analytical methods. arkat-usa.orgmdpi.com Future research will focus on refining and expanding these techniques to enhance sensitivity, specificity, and throughput for the analysis of this compound and its downstream metabolites.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a cornerstone for sterol analysis, allowing for the identification and quantification of a wide array of sterols in biological samples. nih.govnih.gov The use of deuterated standards like Cholesta-5,7-dien-3beta-ol-d7 is critical in these methods for accurate quantification and to account for variations in extraction efficiency. nih.govlipidmaps.org Advanced research is moving towards ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) to resolve isobaric interferences and identify novel, low-abundance metabolites derived from the deuterated precursor.

Another promising avenue is the development of multidimensional chromatographic techniques, such as two-dimensional gas chromatography (GCxGC) or liquid chromatography (LCxLC), coupled with time-of-flight (TOF) mass spectrometry. These approaches can provide unparalleled separation of complex sterol mixtures, enabling the detection of previously unidentifiable conjugated forms of Cholesta-5,7-dien-3beta-ol-d7, such as sulfate (B86663) or glucuronide conjugates, which play roles in sterol transport and elimination.

| Analytical Technique | Application for Cholesta-5,7-dien-3beta-ol-d7 | Future Development Focus |

|---|---|---|

| HPLC-MS/MS | Quantitative analysis in biological matrices (e.g., plasma, tissues). nih.govnih.gov | Increased sensitivity for low-abundance metabolites; high-throughput screening methods. |

| UHPLC-HRMS | Accurate mass measurement for identification of novel metabolites and conjugates. | Development of comprehensive spectral libraries for deuterated sterol metabolites. |

| GC-MS | Analysis of volatile sterol derivatives; measurement of sterol content. sdepscor.org | Improved derivatization techniques to enhance ionization efficiency and stability. |

| Multidimensional Chromatography (e.g., GCxGC-TOF-MS) | Separation of complex isomeric mixtures of sterols and their conjugates. | Method optimization for routine analysis of diverse biological samples. |

Integration of Cholesta-5,7-dien-3beta-ol-d7 in Multi-Omics Studies (e.g., Proteomics, Transcriptomics)

The application of stable isotope tracers is expanding beyond traditional metabolic flux analysis into the realm of systems biology. nih.gov Integrating Cholesta-5,7-dien-3beta-ol-d7 into multi-omics workflows offers a powerful strategy to link changes in sterol metabolism with global alterations in gene expression and protein abundance.

In a typical experiment, cells or organisms can be supplemented with Cholesta-5,7-dien-3beta-ol-d7. The metabolic fate of the tracer is monitored via lipidomics/metabolomics, while parallel analyses of the transcriptome (RNA-seq) and proteome (quantitative proteomics, e.g., SILAC) are performed. youtube.com This approach can reveal how the flux through specific sterol metabolic pathways influences the expression of genes and proteins involved in sterol transport, signaling, and regulation. For example, researchers can investigate how the production of cholesterol-d7 (B27314) from its precursor affects the expression of key regulatory proteins like HMG-CoA reductase or the LDL receptor. nih.gov

This integrated approach can help construct comprehensive regulatory networks, identifying novel feedback and feed-forward loops that govern sterol homeostasis. It holds particular promise for dissecting the complex pathologies of disorders involving disrupted sterol metabolism, such as Smith-Lemli-Opitz syndrome (SLOS). nih.govnih.gov

Exploring Non-Canonical Metabolic Pathways Involving Cholesta-5,7-dien-3beta-ol

While the canonical pathway from 7-dehydrocholesterol (B119134) to cholesterol via the enzyme 7-dehydrocholesterol reductase (DHCR7) is well-established, there is growing evidence for the existence of alternative or "non-canonical" metabolic routes. nih.govwikipathways.org Cholesta-5,7-dien-3beta-ol is also a precursor to vitamin D3, and its metabolism can be shunted towards various oxidative pathways. nih.govresearchgate.net

Recent studies have shown that 7-DHC can be metabolized by enzymes like sterol 27-hydroxylase (CYP27A1) to form hydroxylated derivatives, such as 25-hydroxy-7-DHC and 26/27-hydroxy-7-DHC. nih.gov These metabolites have been shown to act as signaling molecules, for instance, by modulating the activity of the liver X receptor (LXR). nih.gov Furthermore, 7-DHC is highly susceptible to non-enzymatic oxidation, leading to a complex mixture of oxysterols. researchgate.net

The use of Cholesta-5,7-dien-3beta-ol-d7 is invaluable for unequivocally tracing the origin of these metabolites and distinguishing them from artifacts generated during sample preparation. researchgate.net By administering the labeled precursor and analyzing the resulting deuterated metabolome, researchers can map these non-canonical pathways and identify the enzymes involved. This research could uncover novel bioactive sterols with roles in cellular signaling and disease pathophysiology.

| Metabolic Pathway | Key Enzymes/Processes | Known/Potential Products from 7-DHC | Significance |

|---|---|---|---|

| Canonical Cholesterol Synthesis | DHCR7 (7-dehydrocholesterol reductase) nih.govnih.gov | Cholesterol | Major pathway for cholesterol production in the Kandutsch-Russell pathway. nih.gov |

| Vitamin D Synthesis | UVB light exposure, followed by hydroxylation | Vitamin D3 and its active metabolites | Essential for calcium homeostasis and immune function. uky.edu |

| CYP450-mediated Oxidation | CYP27A1 nih.gov | 25-hydroxy-7-DHC, 26/27-hydroxy-7-DHC | Generation of signaling molecules (e.g., LXR modulators). nih.gov |

| Non-enzymatic Oxidation (Autoxidation) | Reactive oxygen species | Various 7-DHC-derived oxysterols researchgate.net | Potential role in the pathophysiology of metabolic disorders like SLOS. researchgate.net |

Utility of Cholesta-5,7-dien-3beta-ol-d7 in Mechanistic Enzymology of Sterol Biosynthesis and Catabolism

Deuterated substrates are classic tools in mechanistic enzymology, primarily for determining kinetic isotope effects (KIEs). arkat-usa.org A KIE occurs when the isotopic substitution of an atom at or near the site of bond cleavage in a reaction results in a change in the reaction rate. By comparing the reaction kinetics of Cholesta-5,7-dien-3beta-ol-d7 with its non-deuterated counterpart, researchers can probe the mechanism of enzymes like DHCR7. The absence or presence of a significant KIE can provide evidence for whether a carbon-hydrogen (or carbon-deuterium) bond-breaking step is rate-limiting in the catalytic cycle. nih.gov

Beyond KIE studies, Cholesta-5,7-dien-3beta-ol-d7 can be used as a substrate in enzyme assays to unambiguously identify and quantify reaction products using mass spectrometry. This is particularly useful for characterizing the substrate specificity and product profile of newly discovered or poorly characterized enzymes involved in sterol metabolism. It allows for the study of enzyme processivity, where an enzyme catalyzes multiple successive reactions on a single substrate molecule without releasing it. nih.gov

Expanding the Use of Cholesta-5,7-dien-3beta-ol-d7 to Investigate Sterol Homeostasis in Diverse Biological Contexts

The regulation of sterol levels, or sterol homeostasis, is fundamental to cellular and organismal health. Cholesta-5,7-dien-3beta-ol stands at a critical regulatory node, representing the branchpoint between cholesterol and vitamin D synthesis. nih.govnih.govresearchgate.net The enzyme DHCR7 is subject to feedback regulation by cholesterol, which accelerates its degradation and thereby shunts the 7-DHC pool towards other pathways. nih.govnih.gov

Using Cholesta-5,7-dien-3beta-ol-d7 as a metabolic tracer allows for dynamic, in vivo studies of these homeostatic mechanisms. mdpi.com Researchers can administer the labeled compound and track the rate of its conversion to cholesterol-d7, its incorporation into different cellular pools (e.g., membranes, cholesteryl esters), and its efflux from cells. sdepscor.org This approach, which has been validated for measuring endogenous cholesterol synthesis, provides a powerful tool to study how sterol homeostasis is maintained in health and perturbed in disease. nih.govahajournals.org

Future applications could involve using this tracer to study sterol dynamics in a wide range of biological contexts, including:

Neurodegenerative Diseases: Investigating altered cholesterol metabolism in the brain.

Infectious Diseases: Probing the sterol metabolism of intracellular pathogens. embopress.org

Developmental Biology: Tracking the role of specific sterol intermediates during embryogenesis. nih.gov

Pharmacology: Assessing the impact of drugs on cholesterol biosynthesis and metabolism.

By providing a means to directly measure metabolic flux, Cholesta-5,7-dien-3beta-ol-d7 will continue to be an indispensable tool for unraveling the intricate mechanisms that govern sterol homeostasis across diverse biological systems.

Q & A

Q. What is the role of cholesta-5,7-dien-3β-ol-d7 in cholesterol biosynthesis and vitamin D3 synthesis?

Cholesta-5,7-dien-3β-ol-d7 (7-dehydrocholesterol-d7) is a deuterated analog of 7-dehydrocholesterol (7-DHC), a critical intermediate in cholesterol biosynthesis. It serves as a substrate for 7-dehydrocholesterol reductase (DHCR7), which reduces the C7-C8 double bond to produce cholesterol. Additionally, under UV irradiation, it undergoes photolysis to form vitamin D3 precursors . The deuterium labeling (d7) enables precise tracking of metabolic flux in isotope-tracing experiments, particularly in studies of sterol metabolism and enzyme kinetics .

Q. How can researchers synthesize and characterize cholesta-5,7-dien-3β-ol-d7?

Synthesis typically involves isotopic labeling of 7-DHC via deuterium incorporation at specific carbon positions (e.g., C-25, C-26, C-27). A validated method includes:

- Photochemical synthesis : UV irradiation of deuterated cholesterol precursors, followed by purification via HPLC .

- Enzymatic reduction : Use of recombinant DHCR7 (e.g., from Xenopus tropicalis or murine sources) to confirm substrate specificity and labeling efficiency . Characterization requires NMR (for structural confirmation), mass spectrometry (to verify deuterium incorporation), and HPLC (to assess purity >98%) .

Q. What analytical techniques are recommended for quantifying cholesta-5,7-dien-3β-ol-d7 in biological samples?

- LC-MS/MS : Enables sensitive detection of deuterated sterols in complex matrices (e.g., plasma, cell lysates). Use reverse-phase C18 columns and positive-ion electrospray ionization .

- Gas chromatography (GC) : Suitable for volatile derivatives (e.g., trimethylsilyl ethers) but less sensitive for deuterated analogs .

- Isotopic dilution assays : Internal standards (e.g., d7-cholesterol) improve quantification accuracy .

Advanced Research Questions

Q. How do structural variations in cholesta-5,7-dien-3β-ol-d7 affect DHCR7 enzyme kinetics?

DHCR7 exhibits substrate specificity for sterols with Δ5,7-diene systems. Key findings:

- Deuterium isotope effects : Deuteration at C-25/C-26 reduces reaction rates by 10–15% due to altered binding affinity, as shown in recombinant mouse DHCR7 assays .

- Competitive inhibition : Cholesta-5,7,24-trien-3β-ol (a triene analog) competes with cholesta-5,7-dien-3β-ol-d7, suggesting shared binding pockets . Experimental design should include:

- Michaelis-Menten kinetics : Compare and for deuterated vs. non-deuterated substrates.

- Molecular docking simulations : Map deuterium’s steric effects on enzyme-substrate interactions .

Q. What experimental strategies resolve contradictions in reported metabolic flux data for cholesta-5,7-dien-3β-ol-d7?

Discrepancies often arise from:

- Isotopic heterogeneity : Incomplete deuteration (e.g., <95% purity) skews tracer studies .

- Cell-type variability : DHCR7 expression levels differ across tissues (e.g., liver vs. skin fibroblasts) . Mitigation strategies:

- Standardize protocols : Use uniform cell lines (e.g., HepG2 for hepatic metabolism) and validate deuterated substrates via LC-MS .

- Control for photodegradation : Shield samples from UV light to prevent unintended vitamin D3 formation .

Q. How can cholesta-5,7-dien-3β-ol-d7 be used to study oxidative stress in lipid membranes?

The Δ5,7-diene system is sensitive to reactive oxygen species (ROS), making it a probe for lipid peroxidation. Methodological steps:

- Liposome incorporation : Embed deuterated sterols into model membranes and expose to ROS generators (e.g., HO).

- LC-MS analysis : Monitor oxidation products (e.g., 7-ketocholesterol-d7) to quantify peroxidation rates .

- Comparative studies : Contrast stability with saturated sterols (e.g., cholesterol-d7) to assess structural vulnerability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.